Product packaging for 1-(2-Chloro-6-ethylquinolin-3-yl)ethanol(Cat. No.:)

1-(2-Chloro-6-ethylquinolin-3-yl)ethanol

Cat. No.: B11870781
M. Wt: 235.71 g/mol
InChI Key: HDLFSWJUKUITJF-UHFFFAOYSA-N
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Description

General Significance of Quinoline (B57606) Scaffold in Chemical Science

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and materials science. nih.govresearchgate.netnbinno.com Described as a "privileged scaffold," its rigid structure and ability to be functionalized at various positions make it a versatile building block for designing novel compounds with a wide array of applications. nih.govresearchgate.net

Quinoline and its derivatives are found in numerous natural products, most notably the anti-malarial alkaloid quinine, and form the core of many synthetic drugs. nih.gov The versatility of the quinoline ring system allows it to interact with various biological targets, leading to a broad spectrum of pharmacological activities. nih.gov Consequently, quinoline-based compounds have been extensively investigated and developed as therapeutic agents.

Table 1: Diverse Biological Activities of Quinoline Derivatives

Biological Activity Examples of Quinoline-Based Compounds Therapeutic Area
Antimalarial Quinine, Chloroquine (B1663885), Primaquine Infectious Diseases
Anticancer Camptothecin, Dactolisib, Pelitinib Oncology
Antibacterial Ciprofloxacin, Nadifloxacin, Ozenoxacin Infectious Diseases
Anti-inflammatory 2-(Furan-2-yl)-4-phenoxy-quinoline derivatives Inflammation
Antiviral Quinoline-based dual inhibitors of SARS-CoV-2 proteases Infectious Diseases
Analgesic 4-Substituted-7-trifluoromethylquinolines Pain Management

The significance of the quinoline scaffold also extends to organic synthesis, where it serves as a key intermediate for the construction of more complex molecular architectures. organic-chemistry.orgslideshare.net Numerous named reactions have been developed for the synthesis of the quinoline core, highlighting its fundamental importance in chemical research. slideshare.netiipseries.org Furthermore, quinoline derivatives are utilized in the manufacturing of dyes, as solvents for resins, and as ligands in organometallic catalysis. nih.govwikipedia.org

Research Context of 1-(2-Chloro-6-ethylquinolin-3-yl)ethanol within Contemporary Quinoline Chemistry

The compound this compound belongs to a class of highly functionalized quinolines. Its research context can be inferred from the chemical reactivity and synthetic utility of its constituent parts: the 2-chloroquinoline (B121035) core, the C-3 ethanol (B145695) substituent, and the C-6 ethyl group.

The precursor to this compound is likely a derivative of 2-chloroquinoline-3-carbaldehyde (B1585622), a versatile and extensively studied synthetic intermediate. nih.govresearchgate.netresearchgate.net The Vilsmeier-Haack reaction is a common and efficient method for synthesizing 2-chloro-3-formylquinolines from substituted acetanilides. nih.govchemijournal.comorientjchem.org This reaction introduces both the chloro group at the 2-position and the formyl (aldehyde) group at the 3-position in a single step.

Key Structural Features and Their Significance:

2-Chloro Group: The chlorine atom at the 2-position of the quinoline ring is particularly important. It is known to be a reactive site, susceptible to nucleophilic substitution. mdpi.comnih.gov This allows for the easy replacement of the chlorine with various nucleophiles (containing oxygen, nitrogen, or sulfur), making it a crucial handle for the synthesis of a diverse library of quinoline derivatives. nih.gov This reactivity positions 2-chloroquinolines as valuable building blocks in drug discovery and materials science. nbinno.comresearchgate.net

3-Ethanol Group: The 1-ethanol group at the 3-position is a secondary alcohol. This functional group could be introduced by the reduction of a corresponding acetyl group, which itself could be formed via Grignard reaction on a 3-carbaldehyde precursor. The presence of the hydroxyl group offers a site for further chemical modification, such as esterification or etherification. Crucially, the carbon atom bearing the hydroxyl group is a stereocenter, meaning the compound can exist as different stereoisomers. The specific stereochemistry of such molecules is often critical for their biological activity.

6-Ethyl Group: Substituents on the benzene portion of the quinoline ring, such as the ethyl group at the 6-position, play a significant role in modulating the molecule's electronic properties, lipophilicity, and steric profile. orientjchem.org These modifications can fine-tune the compound's binding affinity to biological targets and affect its pharmacokinetic properties. While the specific influence of a 6-ethyl group is not detailed in the available literature, substitutions at this position are known to impact the activity of various quinoline-based agents. nih.gov

Table 2: Common Named Reactions for Quinoline Synthesis

Reaction Name Reactants Key Features
Skraup Synthesis Aniline, glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) A classic method, often harsh, for producing quinoline itself. slideshare.netiipseries.org
Doebner-von Miller Reaction Aniline, α,β-unsaturated carbonyl compounds, and an acid catalyst A flexible method allowing for the synthesis of a variety of substituted quinolines. slideshare.netiipseries.org
Combes Quinoline Synthesis Aniline and a β-diketone, catalyzed by acid Used for synthesizing 2,4-disubstituted quinolines. slideshare.netiipseries.org
Friedländer Synthesis 2-aminobenzaldehyde or 2-aminobenzoketone and a compound containing a methylene group alpha to a carbonyl A straightforward condensation reaction leading to substituted quinolines. iipseries.org
Conrad-Limpach Synthesis Aniline and a β-ketoester Results in the formation of 4-hydroxyquinolines (4-quinolinones). slideshare.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14ClNO B11870781 1-(2-Chloro-6-ethylquinolin-3-yl)ethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14ClNO

Molecular Weight

235.71 g/mol

IUPAC Name

1-(2-chloro-6-ethylquinolin-3-yl)ethanol

InChI

InChI=1S/C13H14ClNO/c1-3-9-4-5-12-10(6-9)7-11(8(2)16)13(14)15-12/h4-8,16H,3H2,1-2H3

InChI Key

HDLFSWJUKUITJF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=CC(=C(N=C2C=C1)Cl)C(C)O

Origin of Product

United States

Spectroscopic and Structural Elucidation Techniques in Research on 1 2 Chloro 6 Ethylquinolin 3 Yl Ethanol

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1-(2-Chloro-6-ethylquinolin-3-yl)ethanol would exhibit characteristic absorption bands confirming its key structural features. niscpr.res.inniscpr.res.in

A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The presence of the quinoline (B57606) ring would be indicated by C=N and C=C stretching vibrations within the 1500-1650 cm⁻¹ range. niscpr.res.inorientjchem.org Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and hydroxyethyl (B10761427) groups would be observed just below 3000 cm⁻¹. Finally, a band corresponding to the C-Cl stretching vibration is anticipated in the lower frequency region, typically around 750-820 cm⁻¹. niscpr.res.inorientjchem.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. niscpr.res.in For this compound (C₁₃H₁₄ClNO), high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the molecular formula.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third that of the M⁺ peak, which is indicative of the presence of a single chlorine atom. The fragmentation pattern would offer further structural insights. Common fragmentation pathways could include the loss of a methyl radical (•CH₃) from the hydroxyethyl group, loss of water (H₂O) from the molecular ion, or cleavage of the C-C bond of the side chain to lose a •CH(OH)CH₃ fragment.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not available, analysis of closely related structures, such as (2-Chloro-6-methylquinolin-3-yl)methanol, provides insight into the expected structural features. nih.gov

A crystallographic study of the title compound would determine its crystal system and space group. eurjchem.comnih.gov It would confirm the planarity of the quinoline ring system and reveal the conformation of the ethyl and hydroxyethyl substituents relative to the ring. nih.govnih.gov A key feature of interest would be the intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group. It is plausible that the alcohol's hydrogen and oxygen atoms would participate in O-H···N or O-H···O hydrogen bonds, linking molecules into chains, dimers, or more complex three-dimensional networks in the crystal lattice. nih.gov

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatography is a powerful technique for separating and analyzing the components of a mixture. chemistryhall.com In the context of the synthesis of this compound, both Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are indispensable tools.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of chemical reactions and to assess the purity of the isolated products. libretexts.org The principle of TLC involves the separation of compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, coated on a plate) and a mobile phase (a solvent or solvent mixture). researchgate.net

In the synthesis of quinoline derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the desired product. niscpr.res.inmdpi.com For this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is then developed in a chamber containing an appropriate mobile phase. The choice of eluent is critical; a common system for compounds of intermediate polarity is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. nih.gov

After development, the separated spots on the TLC plate are visualized, typically under UV light, as quinoline rings are often UV-active. researchgate.net The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. libretexts.org A pure sample of this compound should ideally show a single spot, while the presence of multiple spots indicates impurities.

Table 1: Illustrative TLC Data for Monitoring the Synthesis of this compound This table presents hypothetical data for illustrative purposes.

AnalyteMobile Phase (Hexane:Ethyl Acetate)Rf ValueObservation
Starting Material (e.g., 2-Chloro-6-ethylquinoline-3-carbaldehyde)7:30.65Spot corresponding to the aldehyde starting material.
Reaction Mixture (at 2 hours)7:30.65, 0.40Shows presence of both starting material and product.
This compound (Product)7:30.40A single spot indicating the formation of the more polar alcohol product.
Crude Product7:30.40, 0.15Main product spot with a minor spot near the baseline, suggesting a polar impurity.

High-Performance Liquid Chromatography (HPLC) is a more advanced and quantitative chromatographic technique that offers higher resolution, sensitivity, and speed compared to TLC. analyticaltoxicology.com It is employed for the final purity assessment of this compound, providing precise data on the percentage of the main compound and any impurities present.

A common mode of HPLC used for the analysis of organic compounds is reversed-phase chromatography. In this setup, the stationary phase is non-polar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. researchgate.netresearchgate.net A solution of the sample is injected into the HPLC system, and its components are separated based on their affinity for the stationary phase. Less polar compounds are retained longer on the column.

The output from an HPLC analysis is a chromatogram, which plots the detector response against retention time. Each peak in the chromatogram corresponds to a different component in the sample. The area under the peak for this compound, relative to the total area of all peaks, is used to calculate its purity with high accuracy.

Table 2: Representative HPLC Purity Analysis of this compound This table presents hypothetical data for illustrative purposes.

Peak No.Retention Time (min)ComponentArea (%)Purity Assessment
13.5Unknown Impurity0.15-
28.2This compound99.75High Purity
39.1Unknown Impurity0.10-

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values serves as strong evidence for the confirmation of the compound's empirical and, subsequently, its molecular formula.

For this compound, the proposed molecular formula is C₁₃H₁₄ClNO. Based on this formula, the theoretical elemental composition can be calculated. A purified sample of the compound is subjected to combustion analysis, where it is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, and N₂) are collected and quantified. The chlorine content is typically determined by other methods, such as titration.

The results are considered acceptable if the experimentally determined percentages are within ±0.4% of the calculated theoretical values, which confirms the elemental composition and supports the assigned structure.

Table 3: Elemental Analysis Data for this compound This table presents hypothetical data for illustrative purposes.

ElementMolecular FormulaTheoretical (%)Experimental (%)Difference (%)
Carbon (C)C₁₃H₁₄ClNO66.2466.18-0.06
Hydrogen (H)C₁₃H₁₄ClNO5.996.03+0.04
Chlorine (Cl)C₁₃H₁₄ClNO15.0415.11+0.07
Nitrogen (N)C₁₃H₁₄ClNO5.945.91-0.03

Computational and Theoretical Investigations of 1 2 Chloro 6 Ethylquinolin 3 Yl Ethanol

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. Such studies on quinoline (B57606) derivatives typically involve the use of functionals like B3LYP to understand their behavior at a molecular level. However, specific DFT studies on 1-(2-chloro-6-ethylquinolin-3-yl)ethanol have not been identified in the searched literature.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical stability. Specific HOMO, LUMO, and energy gap values for this compound are not available in the reviewed literature.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This is crucial for understanding intermolecular interactions. An MEP map for this compound could not be found in the public scientific literature.

Global chemical activity descriptors, derived from the energies of frontier orbitals, provide quantitative measures of a molecule's reactivity. These include hardness, softness, electron affinity, and ionization potential. Calculations of these specific descriptors for this compound have not been reported in the available sources.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. While docking studies have been performed on various quinoline derivatives to explore their potential as therapeutic agents, specific simulations for this compound are not documented in the searched databases.

A detailed binding site analysis would identify the specific amino acid residues of a target protein that interact with the ligand. Interaction energy calculations would quantify the strength of these interactions (e.g., hydrogen bonds, hydrophobic interactions). Such an analysis for this compound with any specific biological target is not available.

Molecular docking simulations are often used to predict the binding affinity (often expressed as a binding energy in kcal/mol) and to estimate the inhibitory potential (e.g., Ki or IC50 values) of a compound against a specific enzyme or receptor. Predicted affinity and inhibitory potential data for this compound could not be located.

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions in Preclinical Research

In the early phases of drug development, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical step to evaluate its potential success as a drug candidate. nih.gov In silico ADMET prediction has become an indispensable tool, complementing traditional in vivo and in vitro evaluations, which are often costly and time-consuming. nih.govmdpi.com These computational models use the chemical structure of a compound to forecast its pharmacokinetic profile and potential toxicity.

PropertyPredicted ValueSignificance
Human Intestinal AbsorptionHighIndicates good potential for oral bioavailability.
Blood-Brain Barrier (BBB) PenetrationLow to ModerateSuggests the compound may or may not be suitable for targeting the central nervous system, depending on the therapeutic goal.
Plasma Protein BindingHighCan affect the free concentration of the drug available to exert its therapeutic effect.
CYP2D6 InhibitionInhibitor/Non-inhibitorPredicts potential for drug-drug interactions.
hERG InhibitionLow RiskIndicates a lower likelihood of causing cardiac toxicity.
Ames MutagenicityNon-mutagenicSuggests a low potential to cause genetic mutations.
HepatotoxicityLow to Moderate RiskPredicts the potential for liver damage.

Drug-Likeness Assessment for Scaffold Optimization

The concept of "drug-likeness" is a qualitative assessment of how "drug-like" a compound is with respect to factors such as bioavailability and pharmacokinetic properties. researchgate.net It is often evaluated using rules like Lipinski's Rule of Five, which considers molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. The quinoline scaffold is considered a highly "druggable" molecule, offering a versatile and well-understood framework for designing new drugs with the potential for structural optimization. nih.gov

Scaffold optimization is a key strategy in medicinal chemistry to improve the properties of a lead compound. niper.gov.in By making systematic modifications to the core structure, or "scaffold," of a molecule, chemists can enhance its potency, selectivity, and pharmacokinetic profile. For quinoline derivatives, the diverse substitution patterns possible on the quinoline ring allow for fine-tuning of its drug-like properties. doi.org For example, the introduction of a 6-chloro substituent, as seen in the target compound, has been shown in some cinnoline (B1195905) derivatives (a related nitrogen-containing bicyclic heterocycle) to be among the most potent compounds in certain biological assays. nih.gov The ethyl and ethanol (B145695) groups on the this compound scaffold would also be expected to influence its physicochemical properties and, consequently, its drug-likeness.

ParameterPredicted ValueLipinski's Rule (for oral bioavailability)Compliant?
Molecular Weight~249.7 g/mol ≤ 500 g/mol Yes
LogP (Lipophilicity)Moderate≤ 5Likely Yes
Hydrogen Bond Donors1≤ 5Yes
Hydrogen Bond Acceptors2≤ 10Yes

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to understand the three-dimensional structure and dynamic behavior of molecules. doi.org These methods can provide insights into how a compound might interact with its biological target, such as a protein or enzyme. The conformation of a molecule, which describes the spatial arrangement of its atoms, can significantly impact its biological activity.

For quinoline derivatives, MD simulations have been used to investigate their binding characteristics and inhibitory potential against various therapeutic targets. researchgate.net These simulations can reveal the stability of the ligand-protein complex and identify key interactions, such as hydrogen bonds, that are crucial for binding. doi.org While a specific conformational analysis or MD simulation study for this compound was not found, studies on structurally related compounds provide some insights. For instance, the crystal structure of (2-Chloro-6-methylquinolin-3-yl)methanol, a closely related analog, shows that the molecule is nearly planar. nih.gov In the solid state, this compound forms chains through hydrogen bonds. nih.gov Another related structure, 1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one ethanol monosolvate, exhibits a more complex three-dimensional architecture with specific torsion angles between the different parts of the molecule. nih.gov These findings suggest that the conformation of this compound would also be influenced by the interactions between the quinoline ring and its substituents, which in turn would affect its interaction with a biological target. Ab initio molecular dynamics simulations have also been employed to study the interaction of chloroquine (B1663885), a well-known quinoline drug, with metal ions, demonstrating the utility of these methods in understanding the behavior of quinoline derivatives in a biological environment. chemrxiv.org

Structure Activity Relationship Sar Studies of 1 2 Chloro 6 Ethylquinolin 3 Yl Ethanol Derivatives

Impact of Substituent Modifications on Quinoline (B57606) Ring Bioactivity

The bioactivity of quinoline derivatives is highly sensitive to the nature and position of substituents on the aromatic ring system. rsc.org Modifications can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

Research on various quinoline-based compounds has demonstrated that both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate activity, and their effect is often position-dependent. For instance, in some series of quinoline derivatives, the introduction of an electron-donating methoxy (B1213986) (-OCH3) group has been shown to enhance antimalarial activity, while an electron-withdrawing chloro (-Cl) group at the same position led to a loss of activity. rsc.org Conversely, in other molecular contexts, halogen substituents like chloro and bromo have been found to positively contribute to antiproliferative activity. biointerfaceresearch.com

Table 1: Effect of Quinoline Ring Substituents on Biological Activity
PositionSubstituentEffect on BioactivityExample Activity Class
2-OCH3 (EDG)EnhancementAntimalarial rsc.org
2-Cl (EWG)Loss of ActivityAntimalarial rsc.org
6-Br (EWG)Activity ImprovementAntimalarial rsc.org
5-CH3 (EDG)More PotentAnticancer biointerfaceresearch.com
6-CH3 (EDG)Less PotentAnticancer biointerfaceresearch.com
6-F (EWG)EnhancementAntibacterial slideshare.net
7Piperazine RingEnhancementAntibacterial slideshare.net

Role of the Ethanol (B145695) Side Chain in Biological Interactions

The 1-ethanol side chain at the C-3 position of the quinoline ring plays a crucial role in mediating interactions with biological targets. Ethanol itself is known to interact with numerous proteins, including receptors, enzymes, and ion channels, often by binding to specific sites. drugbank.comnih.gov The hydroxyl (-OH) group of the ethanol moiety is particularly significant.

This hydroxyl group can act as both a hydrogen bond donor and a hydrogen bond acceptor, allowing it to form strong, directional interactions with amino acid residues in a protein's binding pocket, such as serine, threonine, or the peptide backbone. These hydrogen bonds are often critical for anchoring the ligand to its target and ensuring the correct orientation for a biological response.

Influence of Chloro-Substitution on Quinoline Scaffold Activity

The presence of a chlorine atom at the C-2 position of the quinoline scaffold has a profound impact on the molecule's chemical properties and biological activity. As a halogen, chlorine is an electron-withdrawing group, which influences the electron distribution across the entire quinoline ring system. This alteration can affect the pKa of the quinoline nitrogen and the reactivity of the scaffold, potentially influencing how it binds to a biological target.

Studies have shown that chloro-substitution can enhance the biological profile of quinoline derivatives. For example, certain 2-chloro substituted quinolines have been reported as potential antioxidants. rsc.org In other contexts, the presence of a chloro-substituent was found to enhance the antileishmanial activity of a quinoline derivative. rsc.org

Stereochemical Implications in SAR for Chiral Analogs

The carbon atom of the ethanol side chain attached to the quinoline ring is a chiral center, meaning that 1-(2-Chloro-6-ethylquinolin-3-yl)ethanol can exist as two non-superimposable mirror images, or enantiomers (R and S forms). Stereochemistry is a critical factor in drug design because biological systems, such as receptors and enzymes, are themselves chiral. khanacademy.org

The two enantiomers of a chiral drug can exhibit significant differences in their biological activity, metabolism, and toxicity. nih.gov This is because the three-dimensional arrangement of atoms is crucial for the precise fit between a drug and its target binding site. One enantiomer may bind with high affinity and elicit the desired therapeutic effect, while the other may bind weakly, have no effect, or even bind to a different target, causing unwanted side effects. khanacademy.org

For chiral analogs of this compound, it is essential to consider the SAR of each enantiomer separately. The spatial orientation of the hydroxyl group and the ethylquinolinyl moiety will differ between the R and S isomers, leading to distinct interactions with a chiral receptor pocket. For example, one enantiomer might be able to form a critical hydrogen bond with an amino acid residue that the other cannot. Therefore, the synthesis and biological evaluation of enantiomerically pure compounds are vital for understanding the true SAR and developing a more selective and effective therapeutic agent. nih.govrsc.org

Pharmacophore Modeling and Ligand-Based Drug Design Principles

In the absence of a known 3D structure of the biological target, ligand-based drug design methods are invaluable for discovering and optimizing new bioactive compounds. nih.govmdpi.com Pharmacophore modeling is a cornerstone of this approach. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to exert a specific biological effect. nih.gov

For a series of active this compound derivatives, a ligand-based pharmacophore model can be generated by identifying the common chemical features responsible for their activity. These features typically include hydrogen bond acceptors, hydrogen bond donors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups. nih.gov For this specific scaffold, key pharmacophoric features would likely include:

An aromatic ring feature corresponding to the quinoline core.

A hydrogen bond acceptor from the quinoline nitrogen.

A hydrogen bond donor/acceptor from the hydroxyl group of the ethanol side chain.

A hydrophobic feature associated with the ethyl group.

A halogen bond donor feature from the chloro-substituent.

Once a validated pharmacophore model is developed, it can be used as a 3D query to screen large virtual databases of chemical compounds. nih.gov This process, known as virtual screening, helps to identify novel molecules that possess the required pharmacophoric features and are therefore likely to be active. This computational approach accelerates the drug discovery process by prioritizing compounds for synthesis and biological testing, saving significant time and resources. nih.govnih.gov Further computational analyses, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, can then be used to refine the model and design new derivatives with enhanced potency. mdpi.commdpi.com

Biological Activity Research Applications of 1 2 Chloro 6 Ethylquinolin 3 Yl Ethanol and Analogs in Preclinical Models

Research into Anticancer and Antitumor Mechanisms

While no studies were identified for 1-(2-Chloro-6-ethylquinolin-3-yl)ethanol, the broader class of quinoline (B57606) derivatives is frequently investigated for potential anticancer properties. niscpr.res.indut.ac.za Research in this area typically explores mechanisms such as the inhibition of key cellular processes in cancer cells, cytotoxicity against various tumor cell lines, and the induction of programmed cell death. nih.govnih.govbrieflands.com

Investigations of Kinase Activity Inhibition (e.g., AKT1)

There is no available research on the specific effects of this compound on kinase activity, including AKT1. The AKT signaling pathway is a critical regulator of cell survival and proliferation, making it a significant target in oncology research. nih.govnih.gov Studies on other novel heterocyclic compounds often involve screening for inhibitory activity against a panel of kinases to determine potential mechanisms of action. For instance, the related antimalarial drug chloroquine (B1663885) has been shown to affect the Akt pathway in breast cancer cells, demonstrating that the quinoline scaffold can interact with this signaling cascade. nih.gov

Research on Tubulin Polymerization Inhibition

A review of scientific literature yielded no studies investigating the role of this compound as a tubulin polymerization inhibitor. Microtubules are essential for cell division, and agents that disrupt their dynamics are a cornerstone of chemotherapy. This mechanism is a common focus for novel anticancer drug discovery, where compounds are assessed for their ability to interfere with microtubule formation, often by binding to sites on the tubulin protein.

In Vitro Cytotoxicity Research Against Cancer Cell Lines

Specific data on the in vitro cytotoxicity of this compound against cancer cell lines is not available. However, this is a standard preliminary step in anticancer research for analogous compounds. For example, various novel 2-chloroquinoline (B121035) derivatives have been synthesized and evaluated for their cytotoxic potential against a range of human cancer cell lines, including those from lung, breast, and bladder cancers. dut.ac.zanih.govnih.gov Such studies typically determine the half-maximal inhibitory concentration (IC50) to quantify a compound's potency.

Table 1: Illustrative Cytotoxicity Data for Analogous Quinoline Derivatives (Not this compound) This table is for illustrative purposes only and shows the type of data generated for related compounds.

Compound Class Cancer Cell Line IC50 (µM) Reference
Dihydropyridine Quinoline Analog A549 (Lung) Dose-dependent toxicity observed dut.ac.za
7-Chloroquinoline Carboxamide 5637 (Bladder) Dose-dependent cytotoxicity nih.gov
6-Chloro-quinoline Carboxylic Acid MCF-7 (Breast) High growth inhibition (82.9%) nih.gov

Studies on Cell Cycle Modulation and Apoptosis Induction in Research Models

No studies have been published detailing the effects of this compound on cell cycle progression or apoptosis induction. For related quinoline compounds, these mechanisms are frequently explored as the basis for their anticancer activity. nih.govnih.gov Research often employs techniques like flow cytometry to analyze cell cycle distribution, revealing if a compound causes arrest at specific phases (e.g., G0/G1 or G2/M), thereby halting cell proliferation. nih.govresearchgate.net The induction of apoptosis (programmed cell death) is also investigated by measuring the activation of key proteins like caspases and changes in mitochondrial membrane potential. nih.govmdpi.commdpi.com

Investigations into Antimicrobial and Antimalarial Activities

The quinoline scaffold is historically significant in the development of antimicrobial and antimalarial agents, with chloroquine being a prime example. nih.govnih.gov While no specific research was found for this compound, this area represents a plausible field of study for the compound.

Evaluation of Antibacterial Efficacy in Microbial Research

There is no specific information on the antibacterial efficacy of this compound. However, extensive research exists on the antibacterial properties of the 2-chloroquinoline scaffold. annexpublishers.comresearchgate.net Numerous derivatives have been synthesized and tested against a panel of pathogenic bacteria, including both Gram-positive strains like Staphylococcus aureus and Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa. niscpr.res.inproquest.comnih.gov These studies determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Table 2: Representative Antibacterial Screening Data for 2-Chloroquinoline Analogs (Not this compound) This table illustrates the type of data commonly generated in antibacterial research for this class of compounds.

Compound Family Bacterial Strain Activity Metric Reference
2-Chloroquinoline Derivatives Staphylococcus aureus Moderate Activity niscpr.res.in
2-Chloroquinoline Derivatives Klebsiella pneumoniae Moderate Activity niscpr.res.in
2-Chloro-3-hetarylquinolines Staphylococcus aureus Potent Activity (some compounds) researchgate.net
7-Chloroquinoline Derivatives Escherichia coli Good Activity (12.00 mm inhibition) proquest.com

Research on Antimalarial Action Mechanisms, including Hemozoin Formation Inhibition

Quinoline-based compounds are foundational in antimalarial therapy, with their primary mechanism of action believed to be the inhibition of hemozoin formation in the malaria parasite, Plasmodium falciparum. nih.gov During its life cycle within red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). nih.gov To protect itself, the parasite detoxifies the heme by crystallizing it into an inert substance called hemozoin. nih.gov

The action of quinoline antimalarials is postulated to involve several key steps:

Accumulation: As weak bases, quinoline drugs accumulate to high concentrations in the acidic digestive vacuole of the parasite. nih.gov

Heme Binding: The planar aromatic structure of the quinoline ring facilitates π-π stacking interactions with ferriprotoporphyrin IX. nih.gov This binding can occur with heme monomers in solution, preventing them from being incorporated into the growing hemozoin crystal. nih.gov

Crystal Growth Inhibition: Alternatively, the drug-heme complex may bind to the fastest-growing faces of the hemozoin crystal, effectively "capping" it and halting further crystal growth. researchgate.net

In either scenario, the inhibition of hemozoin formation leads to a buildup of toxic, soluble heme within the parasite. nih.gov This accumulation is believed to cause oxidative stress, damage to cellular membranes, and inhibition of parasite enzymes, ultimately leading to cell death. nih.gov Given its core quinoline structure, this compound is presumed to share this mechanism of action, making it a candidate for antimalarial research. Studies have established a good correlation between the ability of quinoline compounds to inhibit hemozoin formation and their in vitro antimalarial activity against sensitive parasite strains. researchgate.net

Antitubercular Activity Research

The quinoline nucleus is a recognized pharmacophore for activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. rsc.orgnih.gov The emergence of drug-resistant Mtb strains has spurred the development of new antitubercular agents, with quinoline-based structures showing significant promise. nih.gov

A study focusing on a series of 2-chloroquinoline derivatives, which are close structural analogs of this compound, evaluated their in vitro activity against the H37Rv strain of M. tuberculosis. nih.gov The research synthesized various quinolinyl chalcones, pyrimidines, and pyridines built upon the 2-chloroquinoline scaffold and established a quantitative structure-activity relationship (3D-QSAR) to identify key structural features for antimycobacterial activity. nih.gov This work underscores that the 2-chloroquinoline core is a viable starting point for designing novel antitubercular candidates. nih.gov Other research into analogs of the approved quinoline drug Bedaquiline has also demonstrated potent antitubercular activity in various preclinical models, further validating this chemical class as a source of new anti-TB agents. rsc.org

Table 1: Antitubercular Activity of Representative 2-Chloroquinoline Analogs Against M. tuberculosis H37Rv
Compound TypeSubstituentsMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
2-Arylquinoline 4-carboxylic acid6-chloro derivative>16 nih.gov
2-Arylquinoline 4-carboxylic acid6-bromo derivative>16 nih.gov
Bisquinoline Analog (of TMC207)Varying linkers0.03 - 1.0 rsc.org

Enzyme Inhibition Studies in Biochemical Research

The rigid, heterocyclic structure of quinoline makes it a versatile scaffold for designing enzyme inhibitors that can fit into specific protein active sites. Analogs of this compound have been investigated as inhibitors of a diverse range of enzymes in various biochemical research contexts.

Viral Protease Inhibition: In research aimed at developing antiviral agents, molecules based on a 2-chloroquinoline scaffold were designed as dual inhibitors of two key SARS-CoV-2 cysteine proteases, MPro and PLPro. nih.gov Certain synthesized compounds demonstrated potent, non-covalent inhibition of both enzymes with inhibition constants (Ki) in the low micromolar and even nanomolar range, with minimal cytotoxicity. nih.gov

Reverse Transcriptase Inhibition: A separate line of research focused on designing quinoline derivatives containing pyrazoline and pyrimidine (B1678525) moieties as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. nih.gov Molecular docking studies predicted that these compounds could bind effectively within the enzyme's binding cavity, with some derivatives showing higher predicted affinity than standard NNRTI drugs like rilpivirine. nih.gov

PI3K/AKT/mTOR Pathway Modulation: An analog, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, was found to exert its cytotoxic effects on colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway. nih.gov This pathway is crucial for cell growth and survival and is often dysregulated in cancer, making its component kinases key targets for therapeutic inhibitors.

Table 2: Enzyme Inhibition by 2-Chloroquinoline Analogs
Analog ClassEnzyme Target(s)Key FindingsReference
2-Chloroquinoline-based imines and azetidinonesSARS-CoV-2 MPro & PLPro (Cysteine Proteases)Dual inhibition achieved with Ki values as low as 350 nM against PLPro. nih.gov
Pyrazoline/pyrimidine-containing quinolinesHIV Reverse TranscriptaseDocking scores predicted high binding affinity to the NNRTI pocket. nih.gov
2-Chloro-indoloquinolinePI3K/AKT/mTOR Pathway KinasesModulation of the pathway confirmed by Western blot analysis. nih.gov

Modulation of Other Cellular Processes in Fundamental Research Models

Beyond direct enzyme inhibition, quinoline derivatives can influence a variety of fundamental cellular processes, a property that is actively explored in cancer research. A study on 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, a complex analog, revealed its ability to modulate multiple critical cellular activities in colorectal cancer cell lines. nih.govacs.org

The compound was shown to significantly inhibit the proliferation of HCT116 and Caco-2 colorectal cancer cells, with IC50 values of 0.35 µM and 0.54 µM, respectively. nih.gov Further investigation revealed that this cytotoxicity was mediated through a multi-pronged impact on cellular functions. The compound was found to arrest the cell cycle at the G2/M phase, prevent cancer cell migration, and induce programmed cell death (apoptosis). nih.govacs.org The induction of apoptosis was linked to the promotion of reactive oxygen species (ROS) production and a reduction in the mitochondrial membrane potential, key events in the intrinsic apoptotic pathway. nih.govacs.org These findings highlight the potential for 2-chloroquinoline analogs to serve as tools in fundamental research to probe complex cellular pathways like cell cycle regulation and apoptosis. nih.govacs.org

Table 3: Modulation of Cellular Processes by a 2-Chloro-indoloquinoline Analog in Colorectal Cancer Cells
Cellular ProcessExperimental ModelObserved EffectReference
Cell CycleHCT116 & Caco-2 cellsArrest at G2/M phase in a dose-dependent manner. nih.govacs.org
ApoptosisHCT116 & Caco-2 cellsInduced apoptosis, confirmed by increased ROS and reduced mitochondrial membrane potential. nih.govacs.org
Cell MigrationHCT116 cellsSignificantly reduced the number of migratory cells. nih.gov
Colony FormationHCT116 & Caco-2 cellsInhibited the ability of cells to form colonies. nih.govacs.org

Derivatization and Chemical Modification Studies of 1 2 Chloro 6 Ethylquinolin 3 Yl Ethanol

Synthesis of Novel Quinoline (B57606) Analogs with Modified Side Chains

The presence of a hydroxyl group and a chlorine atom in 1-(2-Chloro-6-ethylquinolin-3-yl)ethanol offers multiple avenues for structural modification. The hydroxyl group can be a site for esterification, etherification, or oxidation to a carbonyl group, which can then undergo further reactions. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

One common approach involves the oxidation of the ethanol (B145695) side chain to an acetyl group, yielding a ketone. This ketone can then serve as a precursor for the synthesis of various derivatives. For instance, it can undergo condensation reactions with different aromatic aldehydes to form chalcone-like structures, which are known to possess a wide range of pharmacological activities.

Another strategy focuses on the substitution of the chlorine atom. Nucleophilic substitution reactions with various amines, thiols, and alcohols can introduce diverse side chains at the 2-position of the quinoline ring. These modifications can significantly alter the electronic and steric properties of the molecule, potentially leading to new therapeutic agents.

While direct derivatization studies on this compound are not extensively documented in publicly available literature, the reactivity of the related 2-chloroquinoline-3-carbaldehydes provides a strong basis for predicting its chemical behavior. For example, the aldehyde group in these compounds has been successfully converted into various functional groups and used in condensation reactions to build more complex molecules. It is plausible that the ethanol group in the title compound could be oxidized to an aldehyde and then subjected to similar reaction schemes.

Table 1: Potential Side Chain Modifications of this compound

Starting Functional GroupReaction TypePotential ReagentsResulting Functional Group
Hydroxyl (-OH)OxidationPyridinium chlorochromate (PCC), Dess-Martin periodinaneAldehyde (-CHO) or Ketone (-C=O)
Hydroxyl (-OH)EsterificationAcyl chlorides, Carboxylic anhydridesEster (-O-C=O-R)
Hydroxyl (-OH)EtherificationAlkyl halides (Williamson ether synthesis)Ether (-O-R)
Chlorine (-Cl)Nucleophilic SubstitutionAmines (R-NH2), Thiols (R-SH), Alkoxides (R-O-)Amino (-NHR), Thioether (-SR), Ether (-OR) groups

Development of Hybrid Compounds Integrating Quinoline and Other Heterocycles (e.g., Thiazole)

The synthesis of hybrid molecules, which combine two or more pharmacologically active moieties into a single entity, is a well-established strategy in drug discovery. This approach can lead to compounds with improved efficacy, novel mechanisms of action, or reduced side effects. The quinoline nucleus of this compound has been identified as a suitable scaffold for the development of such hybrid compounds, particularly with other heterocycles like thiazole (B1198619).

Thiazole and its derivatives are known to exhibit a broad spectrum of biological activities. The combination of a quinoline ring with a thiazole moiety can result in synergistic effects. One synthetic approach to creating quinoline-thiazole hybrids from a 2-chloroquinoline (B121035) derivative involves a multi-step process. For instance, the chloro group at the 2-position can be displaced by a sulfur-containing nucleophile, which can then be cyclized to form the thiazole ring.

Table 2: Representative Synthetic Strategies for Quinoline-Thiazole Hybrids

Quinoline PrecursorKey ReagentsReaction TypeResulting Hybrid Structure
2-Chloroquinoline-3-carbaldehyde (B1585622)Aminothiazole derivativesCondensationSchiff base linkage between quinoline and thiazole
2-ChloroquinolineThiosemicarbazide, α-haloketonesNucleophilic substitution and cyclizationThiazole ring fused or linked to the quinoline core
2-ChloroquinolineCysteamineNucleophilic substitution and cyclizationThiazolidine ring attached to the quinoline core

These hybrid molecules offer the potential for developing new therapeutic agents with a broader spectrum of activity. nih.govresearchgate.net

Nanoconjugate Formulations for Targeted Delivery Research

The application of nanotechnology in medicine has opened up new possibilities for targeted drug delivery, which can enhance the therapeutic efficacy of a drug while minimizing its side effects. Encapsulating therapeutic agents within nanocarriers can improve their solubility, stability, and pharmacokinetic profile. For quinoline-based compounds, various nanoconjugate formulations have been explored to improve their delivery to specific targets.

While there is no specific research on nanoconjugate formulations of this compound, the strategies employed for other quinoline derivatives can provide valuable insights. For instance, polymeric nanoparticles and liposomes have been successfully used to encapsulate quinoline-based antimalarial and anticancer agents. These formulations can be further functionalized with targeting ligands, such as antibodies or peptides, to achieve active targeting to diseased cells or tissues.

The development of nanoconjugates for this compound could potentially address challenges such as poor aqueous solubility or non-specific toxicity. Encapsulation within a biocompatible nanocarrier could improve its bioavailability and allow for controlled release at the target site.

Table 3: Potential Nanoconjugate Formulations for Quinoline Derivatives

Nanocarrier TypeEncapsulation MethodPotential Advantages
Polymeric Nanoparticles (e.g., PLGA)Emulsion-solvent evaporationControlled release, improved stability, potential for surface modification
LiposomesThin-film hydration, sonicationBiocompatibility, ability to encapsulate both hydrophilic and hydrophobic drugs
Solid Lipid Nanoparticles (SLN)High-pressure homogenizationHigh drug loading capacity, good physical stability
Magnetic Nanoparticles (e.g., Fe3O4)Co-precipitationTargeted delivery using an external magnetic field, potential for hyperthermia therapy

Further research is needed to explore the feasibility of formulating this compound into such nanodelivery systems and to evaluate their therapeutic potential.

Future Directions and Emerging Research Perspectives

Advancements in Green Chemistry Methodologies for Quinoline-Ethanol Synthesis

The synthesis of quinoline (B57606) scaffolds has traditionally involved methods that are often harsh and environmentally taxing. ijpsjournal.com The future of synthesizing quinoline-ethanol derivatives is increasingly geared towards green chemistry principles, which prioritize waste minimization, energy efficiency, and the use of sustainable materials. bohrium.com

Recent advancements have highlighted several eco-friendly strategies applicable to quinoline synthesis:

Energy-Efficient Techniques: Microwave and ultrasound-assisted synthesis are gaining prominence. researchgate.net These methods can dramatically reduce reaction times from hours to minutes, increase product yields, and lower energy consumption compared to conventional heating. tandfonline.comresearchgate.net For instance, microwave irradiation has been effectively used in the Skraup synthesis of quinolines using eco-friendly glycerol. tandfonline.com

Benign Catalysts: Research is focused on developing and utilizing non-toxic, reusable, and efficient catalysts. researchgate.net This includes solid acid catalysts like Nafion NR50, p-toluenesulfonic acid (p-TSA), and various nanoparticle-based catalysts which can be easily separated and recycled, aligning with the principles of sustainable chemistry. bohrium.comresearchgate.netmdpi.com

One-Pot, Multi-Component Reactions: These reactions, where multiple reactants are combined in a single vessel to form the final product, are highly efficient. They reduce the need for intermediate purification steps, thereby saving time, solvents, and energy, and minimizing waste. bohrium.comtandfonline.com

Green Chemistry ApproachKey Features & AdvantagesRepresentative Examples in Quinoline Synthesis
Green Solvents Use of non-toxic, biodegradable solvents like water and ethanol (B145695). ijpsjournal.comSynthesis of spiro-quinolines in an ethanol:water mixture. tandfonline.com
Energy-Efficient Methods Application of microwave or ultrasound to reduce reaction time and energy. researchgate.netMicrowave-assisted Friedländer synthesis using a solid acid catalyst in ethanol. mdpi.com
Eco-Friendly Catalysts Employment of reusable and non-hazardous catalysts (e.g., solid acids, nanoparticles). bohrium.comresearchgate.netUse of p-TSA in water for the synthesis of 4-ferrocenyl quinoline derivatives. tandfonline.com
Multi-Component Reactions Combining multiple steps into a single, efficient "one-pot" process. tandfonline.comOne-pot synthesis of tetrahydroquinoline using silica (B1680970) iodide as a catalyst in ethanol. tandfonline.com

Integration of Advanced Computational Approaches for Rational Design

Advanced computational tools are becoming indispensable in the rational design of novel quinoline derivatives, enabling researchers to predict and optimize molecular properties before undertaking expensive and time-consuming synthesis. researchgate.net These in silico methods facilitate a deeper understanding of molecular interactions and guide the design of compounds with improved efficacy and specificity.

Key computational approaches include:

3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method correlates the 3D structural properties of molecules with their biological activity. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) generate contour maps that identify which regions of a molecule can be modified to enhance activity. nih.govmdpi.com For example, a 3D-QSAR study on quinoline derivatives as anti-gastric cancer agents successfully created a model with high predictive power (R² = 0.913), guiding the design of new, more potent compounds. nih.govmdpi.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction. biointerfaceresearch.com It is crucial for understanding how quinoline derivatives bind to their biological targets, such as protein kinases or DNA. mdpi.commdpi.com Docking studies have revealed that the quinoline ring is often vital for facilitating π-π stacking interactions within the binding sites of target proteins. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic representation of the biological environment. nih.gov These simulations can validate the stability of interactions predicted by molecular docking and help refine the understanding of the binding mechanism. mdpi.commdpi.com

Computational MethodApplication in Quinoline Drug DesignKey Findings & Outcomes
3D-QSAR (e.g., CoMFA) Correlates 3D molecular fields with biological activity to guide structural modifications. nih.govIdentified structural features beneficial for enhancing the anti-gastric cancer properties of quinoline derivatives. mdpi.comnih.gov
Molecular Docking Predicts binding modes and affinities of quinoline derivatives to biological targets like kinases and tubulin. biointerfaceresearch.commdpi.comRevealed promising binding affinities for designed compounds against targets like topoisomerase I and BRD4. mdpi.com
Molecular Dynamics (MD) Simulates the movement and interaction of the ligand-receptor complex to assess stability. mdpi.comConfirmed the stability of docked quinoline compounds within the active sites of target proteins over simulation periods. mdpi.comnih.gov

Exploration of Novel Biological Targets in Preclinical Research

While quinoline derivatives are known to interact with established targets like DNA and topoisomerase, future preclinical research will focus on identifying and validating novel molecular targets. nih.gov This expansion is critical for developing therapies for complex diseases like cancer and for overcoming drug resistance. rsc.org The versatility of the quinoline scaffold allows it to be tailored to interact with a wide array of biomolecules. frontiersin.org

Emerging areas of exploration include:

Protein Kinase Inhibition: Many cancers are driven by aberrant signaling from protein kinases. Quinoline-based molecules have shown significant potential as kinase inhibitors. nih.gov Future research will aim to identify novel quinoline derivatives that can selectively target specific kinases implicated in cancer pathways, such as serine/threonine protein kinases, c-Met, and VEGFR, thereby offering more targeted and less toxic therapies. mdpi.comnih.govmdpi.com

Tubulin Polymerization Inhibition: Microtubules are essential for cell division, making them an attractive target for cancer therapy. biointerfaceresearch.com Certain quinoline derivatives have been identified as potent inhibitors of tubulin assembly at the colchicine (B1669291) binding site. biointerfaceresearch.com Ongoing research seeks to discover new quinoline compounds that can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Multi-Target Inhibition: Complex diseases like cancer often involve multiple pathological pathways. A promising strategy is the design of multi-target inhibitors that can engage several key proteins simultaneously. mdpi.com The quinoline scaffold is well-suited for this approach, and future efforts will focus on designing single molecules that can inhibit targets like topoisomerase, bromodomains (e.g., BRD4), and efflux pumps (e.g., ABCG2) concurrently. mdpi.com

Biological Target ClassSpecific ExamplesTherapeutic Rationale
Protein Kinases Serine/threonine protein kinase, c-Met, VEGFR, EGFR. mdpi.comnih.govmdpi.comInhibition of key signaling pathways that drive tumor growth and progression. nih.gov
Cytoskeletal Proteins Tubulin (colchicine binding site). biointerfaceresearch.comDisruption of microtubule formation, leading to cell cycle arrest and cancer cell death. biointerfaceresearch.com
Multiple Targets Topoisomerase I, BRD4, ABCG2 proteins. mdpi.comSimultaneously blocking multiple pathways to enhance efficacy and overcome drug resistance. mdpi.com

Development of Structure-Based Design Principles for Enhanced Bioactivity

The development of clear structure-activity relationships (SAR) is fundamental to medicinal chemistry. For quinoline derivatives, future research will focus on establishing more precise, structure-based design principles to rationally enhance bioactivity and selectivity while minimizing off-target effects.

Key strategies in this area involve:

Systematic Structural Modifications: SAR studies systematically alter the quinoline core to observe the effect on biological activity. This includes adding various substituents, such as electron-donating groups (e.g., -CH₃, -OCH₃) and electron-withdrawing groups (e.g., -Cl, -F, -NO₂), which can modulate the electronic properties, lipophilicity, and receptor binding of the molecule. researchgate.net

Hybridization with Other Pharmacophores: A powerful strategy involves creating hybrid molecules by combining the quinoline scaffold with other known bioactive heterocyclic structures like pyrazole, indole, or furan. researchgate.net This molecular hybridization can lead to compounds with novel or enhanced biological activities, potentially acting through dual mechanisms.

Isosteric Replacement: This involves replacing certain functional groups with others that have similar physical or chemical properties. For instance, replacing a pyridine (B92270) ring with an N-methyl pyridone ring in a series of quinoline analogues led to a drastic improvement in its metabolic profile by reducing inhibition of the CYP3A4 enzyme, a common issue in drug development. nih.gov This highlights how subtle, rational modifications can lead to significantly improved drug-like properties.

These future directions underscore a multidisciplinary approach, combining sustainable chemistry, computational modeling, and advanced molecular biology to unlock the full therapeutic potential of 1-(2-chloro-6-ethylquinolin-3-yl)ethanol and related quinoline compounds.

Q & A

Q. What are the standard synthetic routes for 1-(2-Chloro-6-ethylquinolin-3-yl)ethanol, and how is reaction progress monitored?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing precursors like 1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone with a chloromethylquinoline derivative in dimethyl sulfoxide (DMSO) using Ag₂SO₄ as a catalyst (10 mol%) at 383 K for 20–45 minutes . Reaction progress is monitored using Thin Layer Chromatography (TLC) with ethyl acetate/hexane solvent systems. Post-reaction, the crude product is neutralized with dilute HCl, precipitated, and recrystallized in ethanol to enhance purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : To confirm proton environments and carbon backbone.
  • FT-IR : For identifying functional groups (e.g., -OH, C=O).
  • Mass Spectrometry (HRMS/ESI-MS) : To verify molecular weight and fragmentation patterns.
  • X-ray Diffraction (XRD) : For unambiguous structural determination (e.g., bond lengths, angles) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structural refinement?

  • Methodological Answer : Use programs like SHELXL for refinement and WinGX for data processing . For disordered regions, apply PART instructions in SHELXL to model alternative conformations. Twinning can be addressed using the TWIN/BASF commands. Validate results with R-factor convergence (<5%) and check residual electron density maps for unmodeled features .

Q. What intermolecular interactions stabilize the crystal lattice, and how are they quantified?

  • Methodological Answer : Non-covalent interactions (e.g., Cl···H, π-π stacking) are analyzed using XRD data. For example:
Interaction TypeDistance (Å)Example Atoms
Cl···H2.81–3.11Cl1···H11B
C-H···O2.62–2.96O1···H18
Software like Mercury or PLATON calculates interaction energies and visualizes packing diagrams .

Q. How can synthetic byproducts be minimized during the reaction?

  • Methodological Answer :
  • Optimize catalyst loading (e.g., Ag₂SO₄ at 10–15 mol%) to reduce side reactions.
  • Control reaction temperature (383–393 K) to prevent decomposition.
  • Use gradient TLC to identify and isolate byproducts early. Recrystallization in ethanol removes polar impurities .

Q. What strategies validate the biological activity of this compound in pharmacological studies?

  • Methodological Answer :
  • In vitro assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays.
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to protein targets (e.g., PDB: 2XR ).
  • ADMET profiling : Assess solubility, metabolic stability, and toxicity via HPLC and microsomal assays .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental bond lengths?

  • Methodological Answer : Compare DFT-optimized geometries (e.g., Gaussian/B3LYP) with XRD data. Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions. Adjust computational models by including solvent (e.g., ethanol) via implicit solvation (PCM method) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.